molecular formula C15H18N4O2 B8379920 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine

1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine

Cat. No.: B8379920
M. Wt: 286.33 g/mol
InChI Key: QGXVBMKHNQMUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine is a complex organic compound that features both indole and pyrazole moieties

Preparation Methods

The synthesis of 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring.

    1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-5-amine:

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

1-[2-(5,6-dimethoxyindol-1-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C15H18N4O2/c1-20-14-7-11-3-4-18(13(11)8-15(14)21-2)5-6-19-10-12(16)9-17-19/h3-4,7-10H,5-6,16H2,1-2H3

InChI Key

QGXVBMKHNQMUAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2CCN3C=C(C=N3)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-(5,6-dimethoxyindolin-1-yl)ethyl)-1H-pyrazol-4-amine (1.36 g, 4.70 mmol) in acetone (10 mL) was added dropwise to a suspension of MnO2 (817 mg, 9.41 mmol) in aceton (10 mL). The resulting dark reaction mixture was stirred at rt overnight, then filtered over celite, washed with acetone and the filtrate was concentrated under reduced pressure. Purification was performed by FC (DCM/MeOH 98:2→95:5) to yield the title compound as a brown oil. LC-MS conditions B: tR=0.41 min, [M+H]+=287.18.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
817 mg
Type
catalyst
Reaction Step One

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